3-(Azetidin-2-yl)propanoic acid
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Overview
Description
3-(Azetidin-2-yl)propanoic acid is a heterocyclic amino acid containing an azetidine ring. Azetidine is a four-membered ring with one nitrogen atom, making it a significant structure in medicinal chemistry due to its unique properties and biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of 3-(Azetidin-2-yl)propanoic acid may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by hydrogenation . The use of chiral auxiliaries like oxazolidinones can help in obtaining optically pure enantiomers .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form different functional groups.
Reduction: Hydrogenation can be used to reduce double bonds within the molecule.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Azetidin-2-yl)propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a GABA-uptake inhibitor, it may bind to GABA transporters, preventing the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This can modulate neurotransmission and has potential therapeutic effects in conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity and toxicity due to misrecognition by prolyl-tRNA synthetase.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and other biologically active compounds.
Uniqueness
3-(Azetidin-2-yl)propanoic acid is unique due to its specific structure, which combines the azetidine ring with a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(azetidin-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-4-7-5/h5,7H,1-4H2,(H,8,9) |
InChI Key |
NPRCJSCTYUQOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CCC(=O)O |
Origin of Product |
United States |
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